2,3-Diaminobenzonitrile
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Overview
Description
2,3-Diaminobenzonitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their properties, synthesis, and applications in various chemical reactions are mentioned. For instance, 3,4-diaminobenzonitrile has been studied for its inhibition efficiency against steel corrosion , and 2,3-diaminomaleonitrile (DAMN) has been recognized as a versatile building block in organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, 2,3-diaminomaleonitrile has been used to react with diones to produce a range of compounds characterized by X-ray crystallography, NMR spectroscopy, and DFT calculations . Another synthesis approach is the nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine to produce 2,3-diaminobutanoic acids . Additionally, the synthesis of [13C6]3,4-diaminobenzoic acid from [13C6]aniline has been described, which includes the preparation of a differentially protected 3,4-diaminobenzonitrile .
Molecular Structure Analysis
The molecular structure of related aminonitrile compounds has been characterized using various techniques. For instance, the crystal structure of a fluorinated α-aminonitrile compound was solved using single-crystal X-ray diffraction data . The equilibrium geometry of these compounds has been obtained and analyzed using DFT-B3LYP/6-311++G(d,p) method, providing insights into their molecular structure .
Chemical Reactions Analysis
The chemical reactivity of aminonitrile compounds has been explored in several studies. The reaction of 2,3-diaminomaleonitrile with diones yielded various cyclic and acyclic compounds . Moreover, the synthesis of masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole has been developed, demonstrating the potential of these compounds to undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminonitrile compounds are crucial for their applications. The inhibition efficiency of 3,4-diaminobenzonitrile against steel corrosion was assessed using electrochemical impedance spectroscopy and potentiodynamic measurements, indicating its potential as a corrosion inhibitor . The vibrational and NMR analyses of fluorinated α-aminonitrile compounds have been performed, comparing calculated spectra with experimental observations to understand their properties .
Scientific Research Applications
2,3-Diaminobenzonitrile is a chemical compound with the molecular formula C7H7N3 . It’s a yellow to brown or gray solid at room temperature . This compound is used in various chemical reactions, but specific applications in scientific research are not well-documented in the sources I have access to.
One example of its use is in the synthesis of other compounds. For instance, it has been used in a reaction with ethyl 3-bromo-2-oxopropanoate . The reaction was carried out in ethanol, and the mixture was left to stir at room temperature overnight . The resulting product was a light orange solid .
Safety And Hazards
properties
IUPAC Name |
2,3-diaminobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPNLUJHBADYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625758 |
Source
|
Record name | 2,3-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminobenzonitrile | |
CAS RN |
73629-43-3 |
Source
|
Record name | 2,3-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Diamino-3-cyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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